molecular formula C23H20N2O2 B3519242 2-(4-ethylphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide

2-(4-ethylphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide

Cat. No.: B3519242
M. Wt: 356.4 g/mol
InChI Key: FZNDCFAQYJVXBW-UHFFFAOYSA-N
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Description

The compound “2-(4-ethylphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide” is a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound. It also has an ethylphenyl group and a furylmethyl group attached to it .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves various organic chemistry reactions, including coupling reactions, condensation reactions, and possibly others .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinoline portion of the molecule is a bicyclic compound, containing a benzene ring fused to a pyridine ring. The ethylphenyl group is a phenyl group with an ethyl substituent, and the furylmethyl group consists of a furan ring with a methyl substituent .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the quinoline, ethylphenyl, and furylmethyl groups could make the compound reactive towards electrophilic aromatic substitution reactions, nucleophilic aromatic substitution reactions, and other types of organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some general predictions can be made based on the functional groups present. For example, due to the presence of aromatic rings, the compound is likely to be relatively stable and may have a high boiling point. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Without specific studies or data, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions. It’s important to use personal protective equipment, work in a well-ventilated area, and follow all relevant safety guidelines .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve studying its pharmacokinetics, pharmacodynamics, and toxicity. If it’s being used for other purposes, future research could involve studying its reactivity, stability, or other properties .

Properties

IUPAC Name

2-(4-ethylphenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-2-16-9-11-17(12-10-16)22-14-20(19-7-3-4-8-21(19)25-22)23(26)24-15-18-6-5-13-27-18/h3-14H,2,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNDCFAQYJVXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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